Cas no 1222809-40-6 (Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)

Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a brominated heterocyclic compound featuring a pyrrolopyridine core protected by a tert-butoxycarbonyl (Boc) group. This intermediate is valuable in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity at the 6-position, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. Its well-defined structure and high purity ensure consistent performance in complex transformations, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in the development of bioactive molecules and advanced materials.
Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate structure
1222809-40-6 structure
Product Name:Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No:1222809-40-6
MF:C12H13BrN2O2
MW:297.147822141647
CID:4554240
PubChem ID:87224572
Update Time:2025-06-07

Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
    • AX8321112
    • AKOS027340328
    • CS-15628
    • 1222809-40-6
    • XYB80940
    • tert-Butyl6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
    • 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester
    • tert-butyl 6-bromopyrrolo[3,2-c]pyridine-1-carboxylate
    • SCHEMBL1299723
    • CS-0044138
    • Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
    • Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3
    • InChI Key: UFVUYSVJZHVOLD-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=N1)C=CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 296.01604g/mol
  • Monoisotopic Mass: 296.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1
  • XLogP3: 3.2

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Additional information on Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No: 1222809-40-6) in Modern Chemical and Pharmaceutical Research

Tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, identified by its CAS number 1222809-40-6, is a specialized heterocyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its diverse biological activities and potential therapeutic applications. The presence of both bromine and carboxylate functional groups in its molecular structure enhances its utility as a key intermediate in synthetic chemistry, particularly in the design of novel bioactive molecules.

The< strong>pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Specifically, this scaffold has been extensively explored for its role in modulating enzyme activities and receptor bindings. The< strong>tert-butyl group appended to the carboxylate moiety not only influences the physicochemical properties of the compound but also serves as a handle for further derivatization, enabling the synthesis of structurally diverse analogs.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting cancer-related pathways. The< strong>6-bromo substituent in Tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is particularly noteworthy, as brominated pyrrolopyridines have shown promise in disrupting oncogenic signaling networks. For instance, studies have demonstrated that derivatives of this compound can inhibit kinases involved in tumor proliferation and angiogenesis. The carboxylate group further enhances its potential as a pharmacophore by allowing for salt formation and improving solubility in aqueous media, which is crucial for drug formulation and bioavailability.

The< strong>CAS No: 1222809-40-6 designation ensures that researchers can reliably source and identify this compound for their experiments. Its synthesis involves multi-step organic transformations, including cyclization reactions and halogenation processes, which highlight the compound's complexity and synthetic elegance. The brominated pyrrolopyridine core provides a versatile platform for structure-activity relationship (SAR) studies, enabling chemists to fine-tune the molecule's properties for optimal biological activity.

Advances in computational chemistry have further accelerated the discovery of novel derivatives of Tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Molecular docking simulations have been employed to predict binding affinities with target proteins, while quantum mechanical calculations have provided insights into the electronic properties of the molecule. These computational tools have been instrumental in guiding synthetic efforts and optimizing lead compounds for preclinical development.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating neurological disorders. Pyrrolopyridines have been implicated in modulating neurotransmitter release and receptor function, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The< strong>tert-butyl group's steric bulk may help improve blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug discovery.

In addition to its therapeutic potential, Tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has found utility in materials science. Its heterocyclic structure lends itself to applications in organic electronics, where such compounds can serve as components in light-emitting diodes (LEDs) and photovoltaic cells. The bromine atom also facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in constructing complex molecular architectures.

The< strong>CAS No: 1222809-40-6 registry ensures that researchers worldwide can access consistent and high-quality samples of this compound. Quality control measures are essential when working with intermediates like Tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, as impurities can significantly impact downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and structural integrity.

Ongoing research continues to uncover new applications for this versatile compound. Innovations in synthetic methodologies have enabled the preparation of libraries of derivatives with tailored properties, expanding their utility across multiple domains of chemical biology and drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to harnessing the full potential of< strong>Tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

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